4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-13-7-14(20-2)9-15(8-13)21-10-11-3-5-12(6-4-11)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIZSSSHHGSXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of methoxy groups that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The molecular formula of this compound is C16H18O4, with a molecular weight of 278.31 g/mol. Its structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy groups are hypothesized to enhance lipophilicity, facilitating cellular penetration and interaction with lipid membranes. This interaction may modulate signaling pathways involved in inflammation and cell proliferation.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is critical in preventing oxidative stress-related diseases.
| Study | Methodology | Findings |
|---|---|---|
| Zhang et al., 2022 | DPPH assay | Demonstrated a dose-dependent reduction in DPPH radical levels. |
| Liu et al., 2023 | ABTS assay | Showed strong scavenging activity comparable to standard antioxidants. |
2. Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These effects are mediated through the suppression of NF-κB signaling pathways.
| Study | Methodology | Findings |
|---|---|---|
| Chen et al., 2023 | ELISA assays | Reduced levels of TNF-α and IL-6 in macrophage cultures. |
| Kim et al., 2023 | Western blotting | Inhibited phosphorylation of IκBα, preventing NF-κB activation. |
3. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Study | Methodology | Findings |
|---|---|---|
| Patel et al., 2023 | Disk diffusion method | Inhibition zones observed against tested bacterial strains. |
| Singh et al., 2022 | Minimum inhibitory concentration (MIC) tests | MIC values ranged from 50 to 100 µg/mL for different strains. |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Research : A study conducted by Wang et al. (2024) investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Research by Zhao et al. (2023) explored the neuroprotective effects in models of neurodegeneration, showing that the compound significantly reduced neuronal cell death induced by oxidative stress.
Comparison with Similar Compounds
Table 1: Acidity Comparison of Benzoic Acid Derivatives
*Estimated based on EDG effects.
Solubility and Lipophilicity
Methoxy and phenoxy groups enhance lipophilicity, reducing water solubility compared to hydroxylated analogs.
- 4-Hydroxy-3,5-dimethoxybenzoic acid : The hydroxyl group improves aqueous solubility (~50 mg/L) compared to the target compound, which is likely less soluble due to the absence of a polar -OH group .
- 3,5-Dimethoxy-4-hydroxybenzoic acid (SA) : Similar to the above, with solubility influenced by hydrogen bonding .
- 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid : The isoxazole ring introduces steric bulk, further reducing solubility .
Preparation Methods
Etherification via Phenol and Benzyl Chloride Derivatives
Step 1: Formation of 3,5-Dimethoxyphenoxybenzyl Chloride Intermediate
The synthesis typically begins with the reaction of 3,5-dimethoxyphenol with benzyl chloride under basic conditions. The phenol acts as a nucleophile, attacking the benzyl chloride to form the corresponding benzyl ether intermediate.
Step 2: Nucleophilic Substitution with Sodium Benzoate
The benzyl chloride intermediate is then reacted with sodium benzoate in a polar aprotic solvent such as dimethylformamide (DMF). A base such as potassium carbonate is used to facilitate the substitution, leading to the formation of 4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid.
-
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate
- Temperature: Typically moderate heating to promote substitution
- Time: Several hours depending on scale and conditions
-
Industrial scale synthesis may employ continuous flow reactors and automated systems to improve yield and efficiency. Purification involves recrystallization and chromatographic methods to achieve high purity.
Alternative Synthetic Routes and Related Processes
While direct synthesis of this compound is less documented, related compounds and intermediates provide insight into alternative preparation methods:
Demethylation of 3,4,5-Trimethoxybenzoic Acid
A related process involves demethylation of 3,4,5-trimethoxybenzoic acid to yield 4-hydroxy-3,5-dimethoxybenzoic acid, which can serve as a precursor for further etherification. This demethylation is typically performed using alkali hydroxide in ethylene glycol with controlled distillation of by-products, followed by acidification and crystallization.
- Alkali hydroxide (3.2 to 4.05 moles per mole of starting acid)
- Ethylene glycol as solvent (approx. 400 g per mole acid)
- Acidification with strong acids such as sulfuric or hydrochloric acid to precipitate the product
Methylation of Amino-Dimethoxybenzoic Acid Derivatives
Another process involves the methylation of 4-amino-3,5-dimethoxybenzoic acid using dimethyl sulfate in the presence of bases like potassium carbonate in ketone solvents (acetone, methyl ethyl ketone). This step is relevant for synthesizing methyl esters and derivatives related to the target compound.
Summary Table of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Etherification: 3,5-dimethoxyphenol + benzyl chloride | Potassium carbonate (base) | Dimethylformamide | Moderate heating | Formation of benzyl ether intermediate |
| Nucleophilic substitution with sodium benzoate | Sodium benzoate | Dimethylformamide | Moderate heating | Yields this compound |
| Demethylation of 3,4,5-trimethoxybenzoic acid | Alkali hydroxide (3.2-4.05 eq), ethylene glycol | Ethylene glycol | Reflux | Distillation of by-products, acidification |
| Methylation of 4-amino-3,5-dimethoxybenzoic acid | Dimethyl sulfate, potassium carbonate | Acetone or MEK | 50–70 °C | High yield methyl ester formation |
Research Findings and Process Optimization
The demethylation process using alkali hydroxide in ethylene glycol provides a cleaner product compared to traditional acid-mediated demethylation, which often results in impurities and longer reaction times.
Use of polar aprotic solvents such as DMF enhances nucleophilic substitution efficiency in etherification steps.
Methylation in ketone solvents with controlled temperature and stoichiometric dimethyl sulfate improves yield and purity of methyl ester intermediates.
Industrial scale-up benefits from continuous flow techniques and automated purification to maintain product consistency.
Q & A
Q. What are the recommended synthetic routes for 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, and how can reaction conditions be optimized?
A two-step synthesis is commonly employed:
- Step 1 : Etherification of 3,5-dimethoxyphenol with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the methyl ester intermediate.
- Step 2 : Hydrolysis of the ester group using aqueous NaOH or LiOH in THF/MeOH to yield the carboxylic acid.
Optimization Tips : - Use glacial acetic acid as a catalyst during reflux to enhance reaction efficiency .
- Monitor reaction progress via TLC (silica gel, hexane/EtOH 1:1) to minimize byproducts .
- Purify intermediates via column chromatography (ethyl acetate/hexane gradient).
Q. How should researchers characterize the purity and structural identity of this compound?
- Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) to confirm ≥95% purity.
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include the methoxy groups (δ ~3.75 ppm, singlet) and aromatic protons (δ 6.9–7.5 ppm) .
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z corresponding to C₁₇H₁₆O₆ (e.g., 316.1).
- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and ether (1250 cm⁻¹) functional groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC values reported in µg/mL .
- Enzyme Inhibition : Test against cyclooxygenase (COX-1/COX-2) via fluorometric assays, given structural similarities to salicylic acid derivatives .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Challenge : Overlapping signals in NMR (e.g., aromatic protons or methoxy groups).
- Solutions :
Q. What strategies improve yield in large-scale synthesis while minimizing impurities?
- Byproduct Control : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time and side reactions .
- Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps (if applicable) to enhance selectivity .
- Workup Adjustments : Use acid-base extraction (pH 2–3) to isolate the carboxylic acid efficiently .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modification Strategies :
- Assay Design : Pair computational docking (e.g., AutoDock Vina) with in vitro testing to correlate substituent effects with target binding .
Q. What are the key safety considerations for handling this compound in the laboratory?
- Hazard Mitigation :
- Avoid inhalation/contact by using fume hoods and PPE (nitrile gloves, lab coats) .
- Store at 2–8°C under inert atmosphere (N₂ or Ar) to prevent degradation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Methodological Resources
- Synthetic Protocols : Adapt procedures from triazole and benzophenone syntheses .
- Analytical Standards : Cross-validate HPLC methods with published data for analogous benzoic acids .
- Safety Protocols : Follow guidelines from ECHA and OSHA for handling corrosive/irritant compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
